molecular formula C11H13NO2 B6152317 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid CAS No. 2172219-71-3

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B6152317
CAS No.: 2172219-71-3
M. Wt: 191.2
InChI Key:
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Description

3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a carboxylic acid group at the 8th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-methylquinoline: The synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through the hydrogenation of 3-methylquinoline followed by carboxylation The hydrogenation is typically carried out using a palladium catalyst under high pressure of hydrogen gas

    From 3-methyl-1,2,3,4-tetrahydroquinoline: Another method involves the direct carboxylation of 3-methyl-1,2,3,4-tetrahydroquinoline using carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives. Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification and amidation. Common reagents for these reactions include alcohols and amines, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Alcohols for esterification, amines for amidation.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Biology and Medicine:

    Drug Development: 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Probes: The compound can be used as a fluorescent probe in biological studies, aiding in the visualization of cellular processes.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

    3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

    1,2,3,4-tetrahydro-2-methylquinoline-8-carboxylic acid: Similar structure but with a different substitution pattern on the quinoline ring.

Uniqueness:

    Functional Group: The presence of a carboxylic acid group at the 8th position makes 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid unique compared to its sulfonic acid and other derivatives.

    Applications: Its specific functional groups and structure make it particularly suitable for applications in drug development and materials science, where precise interactions with biological targets or material properties are required.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves the condensation of 3-methylcyclohexanone with aniline, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "3-methylcyclohexanone", "aniline", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrochloric acid", "sodium chlorate", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylcyclohexanone in aniline and add sulfuric acid. Heat the mixture to 80-90°C for 2-3 hours to form the imine intermediate.", "Step 2: Cool the reaction mixture to room temperature and add sodium nitrite in hydrochloric acid. Maintain the temperature at 0-5°C for 30 minutes to form the diazonium salt.", "Step 3: Add sodium hydroxide to the diazonium salt solution to initiate the cyclization reaction. Heat the mixture to 80-90°C for 2-3 hours to form the tetrahydroquinoline intermediate.", "Step 4: Cool the reaction mixture to room temperature and add sodium chlorate in water. Stir the mixture for 30 minutes to oxidize the tetrahydroquinoline intermediate to the desired product.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid. Extract the product with ethyl acetate and dry over sodium sulfate. Purify the product by recrystallization from ethanol." ] }

CAS No.

2172219-71-3

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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